Boc-D-bishomopropargylglycine CHA salt

Description

Role as a Functionalized Unnatural Amino Acid Building Block

Boc-D-bishomopropargylglycine CHA salt serves as a functionalized unnatural amino acid (UAA) building block in solid-phase peptide synthesis (SPPS). nih.govpeptide.com Unnatural amino acids are amino acid analogs that are not found in the standard genetic code of organisms. Their incorporation into peptides and proteins allows for the introduction of novel chemical and physical properties. princeton.edursc.org

The key components of this compound each play a crucial role in its function as a building block:

D-Amino Acid Core: The "D" designation indicates that the amino acid is in the D-configuration, as opposed to the more common L-configuration of naturally occurring amino acids. The use of D-amino acids can increase the resistance of synthetic peptides to proteolytic degradation by enzymes within biological systems.

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amine of the amino acid. nih.govpeptide.com In Boc-based solid-phase peptide synthesis, this group prevents unwanted reactions at the N-terminus while the peptide chain is being elongated. nih.govyoutube.com It is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. peptide.comsigmaaldrich.com

Bishomopropargyl Side Chain: The side chain contains a terminal alkyne functional group. This alkyne is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be made to react specifically with a partner functional group, most commonly an azide (B81097), through "click chemistry". nih.govblogspot.com

Cyclohexylammonium (CHA) Salt: The carboxylic acid of the amino acid is present as a cyclohexylammonium salt. This salt formation often improves the compound's crystallinity, stability, and ease of handling compared to the free acid form.

The following table summarizes the key structural features of this compound and their functions:

| Structural Feature | Chemical Group | Function in Peptide Synthesis |

| Protecting Group | tert-butyloxycarbonyl (Boc) | Protects the α-amino group during peptide chain elongation. |

| Chirality | D-configuration | Can confer resistance to enzymatic degradation of the resulting peptide. |

| Functional Side Chain | Bishomopropargyl (containing an alkyne) | Provides a bioorthogonal handle for subsequent chemical modification. |

| Salt Form | Cyclohexylammonium (CHA) | Enhances stability and handling of the amino acid building block. |

Significance in Peptide Chemistry and Bioconjugation Methodologies

The true significance of this compound lies in the capabilities afforded by its alkyne-containing side chain in the realms of peptide chemistry and bioconjugation. acs.org After the synthesis of a peptide containing this unnatural amino acid, the alkyne group is available for highly specific chemical reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govblogspot.com

This bioorthogonal reaction allows for the covalent attachment of a wide variety of molecules to the peptide, provided they bear a complementary azide functional group. princeton.edu This has profound implications for a range of applications in chemical biology:

Fluorescent Labeling: Azide-modified fluorescent dyes can be attached to peptides containing bishomopropargylglycine to enable their visualization and tracking in cells and tissues. nih.gov

Protein Modification and Engineering: By incorporating this UAA into a protein, scientists can site-specifically attach other molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to enhance therapeutic properties. princeton.edu

Creation of Peptide-Based Biomaterials: The alkyne handles on peptides can be used to cross-link them into hydrogels and other biomaterials with tailored properties.

Probing Molecular Interactions: Peptides functionalized with biotin (B1667282) or other affinity tags via the alkyne group can be used to isolate and identify binding partners in complex biological mixtures.

The table below outlines some of the key bioconjugation applications of peptides incorporating bishomopropargylglycine:

| Application | Azide-Modified Molecule | Purpose |

| Fluorescence Microscopy | Fluorescent Dye | To visualize the location and dynamics of the peptide or protein. |

| Drug Delivery | Therapeutic Agent | To create peptide-drug conjugates for targeted therapy. |

| Proteomics | Biotin | To enable affinity purification and identification of interacting proteins. |

| Biomaterial Science | Cross-linking agents | To form well-defined peptide-based hydrogels and scaffolds. |

In essence, this compound is a versatile tool that bridges the gap between synthetic peptide chemistry and functional biological studies. It allows for the precise installation of a reactive handle into a peptide sequence, which can then be used to construct more complex and functional biomolecular systems.

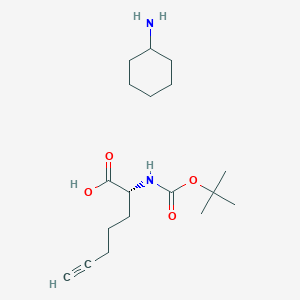

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4.C6H13N/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4;7-6-4-2-1-3-5-6/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15);6H,1-5,7H2/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGJZSCJDSMMGC-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC#C)C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC#C)C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Bishomopropargylglycine Cyclohexylammonium Salt and Its Precursors

Preparation of the Bishomopropargylglycine Amino Acid Scaffold

The synthesis of unnatural amino acids (UAAs) like D-bishomopropargylglycine is a complex task that leverages a variety of advanced organic synthesis techniques. nih.gov While a specific, detailed pathway for D-bishomopropargylglycine is not ubiquitously published, its structure suggests that its synthesis would draw from established methods for creating chiral amino acids with functionalized side chains. These methods often begin with readily available chiral starting materials to set the desired stereochemistry at the alpha-carbon. nih.gov

General strategies for synthesizing UAAs with alkyne-containing side chains may involve:

Asymmetric Synthesis: This approach builds the chiral center during the synthesis, often using chiral catalysts or auxiliaries to ensure the desired D-enantiomer is formed with high purity.

Derivatization of Existing Amino Acids: A common starting material like serine can be chemically modified. For instance, its hydroxyl side chain can be converted into a leaving group and then displaced by a nucleophile containing the bishomopropargyl moiety. princeton.edu

Cross-Coupling Reactions: Modern catalytic methods, such as palladium-mediated Suzuki or Sonogashira couplings, are powerful tools for creating new carbon-carbon bonds, which could be employed to attach the alkyne-containing side chain to a suitable amino acid precursor. nih.gov

The terminal alkyne group is of particular interest in biochemical applications as it allows for "click chemistry," a set of rapid and reliable reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for linking the amino acid to other molecules like fluorescent dyes or biomolecules. chemistryviews.orgpeptide.com

Boc Protection Strategies for the Alpha-Amino Group

To prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling, the alpha-amino group of the newly synthesized D-bishomopropargylglycine must be protected. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its reliability and specific removal conditions. rsc.org

Mechanisms of Boc Group Introduction in Amino Acid Synthesis

The standard method for introducing a Boc group onto the alpha-amino group of an amino acid involves its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O). vaia.comtotal-synthesis.com The reaction can be performed with or without a base. commonorganicchemistry.comcommonorganicchemistry.com

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride molecule. vaia.comvaia.com

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl double bond, resulting in a temporary, unstable tetrahedral intermediate with a negative charge on the oxygen atom. vaia.comvaia.com

Collapse of the Intermediate and Leaving Group Departure: The unstable intermediate collapses. The carbonyl double bond reforms, leading to the expulsion of a tert-butyl carbonate leaving group. commonorganicchemistry.com

Proton Transfer and Byproduct Formation: The tert-butyl carbonate anion is unstable and can act as a base to abstract a proton from the now-protonated amino group. commonorganicchemistry.com It subsequently decomposes into carbon dioxide (CO₂) gas and tert-butoxide, which is protonated to form tert-butanol. total-synthesis.comcommonorganicchemistry.com

The final product is the N-Boc-protected amino acid, where the Boc group is linked to the nitrogen via a carbamate (B1207046) functional group. vaia.com

Stability and Orthogonality Considerations of the Boc Protecting Group

The utility of a protecting group is defined by its stability under various reaction conditions and its ability to be removed selectively in the presence of other protecting groups, a concept known as orthogonality. biosynth.comiris-biotech.de

Stability: The Boc group is known for its stability under a range of conditions, making it a robust choice for multi-step synthesis. It is generally resistant to:

Basic conditions. total-synthesis.comorganic-chemistry.org

Many nucleophiles. total-synthesis.comorganic-chemistry.org

Catalytic hydrogenation (reduction with H₂). total-synthesis.com

However, the Boc group is characteristically labile under acidic conditions. total-synthesis.comresearchgate.net It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org This acid sensitivity is fundamental to its use in synthesis strategies.

Orthogonality: The specific cleavage condition (acidolysis) of the Boc group makes it orthogonal to several other classes of protecting groups used in peptide synthesis. total-synthesis.compeptide.com This allows for the selective deprotection of different functional groups on a complex molecule at various stages of the synthesis. iris-biotech.deresearchgate.net

| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonal to Boc? |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.comorganic-chemistry.org | Yes |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂) total-synthesis.com | Yes |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd) total-synthesis.com | Yes |

| tert-Butyl esters/ethers | tBu | Strong Acid (e.g., TFA) iris-biotech.de | No (Cleaved under similar conditions) |

Formation and Utility of the Cyclohexylammonium (CHA) Salt

After Boc protection, the resulting Boc-D-bishomopropargylglycine is often an oil or an amorphous solid that can be difficult to purify and handle. To overcome this, it is converted into its cyclohexylammonium (CHA) salt.

Rationale for Salt Formation in Amino Acid Derivatives for Enhanced Stability and Handling

The conversion of a synthesized amino acid derivative into a salt is a common and highly effective strategy for purification and stabilization. Amino acids and their derivatives can be challenging to purify directly due to their zwitterionic nature and sometimes-poor solubility in common organic solvents. nih.gov

The primary reasons for forming a salt include:

Inducing Crystallization: Many free amino acid derivatives are oils or non-crystalline powders. The formation of a salt with a suitable counter-ion, like cyclohexylamine, often yields a well-defined, crystalline solid. mun.ca

Facilitating Purification: Crystallization is a powerful technique for purification. mun.cagoogle.com By dissolving the crude salt in a suitable solvent system and allowing it to slowly crystallize, impurities are left behind in the solution (mother liquor), resulting in a product of high purity.

Improving Stability: Crystalline solids are generally more stable for long-term storage than their amorphous or oily counterparts. nih.govresearchgate.net The ordered arrangement of molecules in a crystal lattice minimizes degradation from environmental factors.

Ease of Handling: Crystalline solids are non-volatile, often free-flowing, and not hygroscopic, making them significantly easier to weigh accurately and handle in a laboratory setting compared to viscous oils.

Practical Implications of Salt Form for Research Applications

For a specialized reagent like Boc-D-bishomopropargylglycine, its availability as a CHA salt has significant practical benefits for researchers.

Guaranteed Purity: The crystalline nature of the CHA salt implies that the material has undergone purification by recrystallization, ensuring a high degree of chemical and stereochemical purity, which is critical for applications like solid-phase peptide synthesis (SPPS).

Enhanced Shelf-Life: The increased stability of the salt form ensures the integrity of the compound over long periods of storage, protecting the valuable and complex amino acid from degradation. nih.gov

Reproducibility in Experiments: The ease of handling and accurate weighing of a stable, crystalline solid contributes to higher reproducibility in experiments. Researchers can be confident in the quantity and quality of the reagent being used in their synthetic protocols.

Convenience in Synthesis: To use the amino acid in a subsequent reaction (e.g., peptide coupling), the free acid form is typically required. The CHA salt can be easily and cleanly converted back to the free carboxylic acid by a simple acid wash (e.g., with aqueous citric acid or KHSO₄) followed by extraction into an organic solvent just before it is needed.

Strategies for the Incorporation of Boc D Bishomopropargylglycine into Biomolecules

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for the chemical construction of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, though considered a more traditional approach, offers distinct advantages for the synthesis of complex and "difficult" peptide sequences and is well-suited for incorporating Boc-D-bishomopropargylglycine. seplite.comresearchgate.net

Integration within Boc/Benzyl (Boc/Bzl) Protection Schemes for Peptide Assembly

The Boc/Bzl protection scheme is a well-established method in SPPS. nih.gov It employs the acid-labile Boc group for the temporary protection of the N-alpha-amino group of the growing peptide chain. seplite.com More permanent, benzyl-based protecting groups (Bzl) are used for the side chains of reactive amino acids, which require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal during the final cleavage step. researchgate.netpeptide.com

Methodological Advancements for Efficient Synthesis of Difficult Peptide Sequences via Boc Chemistry

"Difficult sequences" are peptides that are prone to aggregation during synthesis due to strong inter- or intra-molecular interactions, often driven by β-sheet formation. rsc.org This aggregation can hinder both deprotection and coupling steps, leading to low yields and deletion sequences. Boc-based SPPS is often considered to have advantages over the more common Fmoc-based strategy for synthesizing these challenging peptides. nih.gov

Several methodological advancements have been developed to improve the synthesis of difficult sequences using Boc chemistry:

Optimized Solvents: Changing the solvent from standard choices like DMF to mixtures with higher polarity and hydrogen-bond-disrupting capabilities, such as N-methylpyrrolidone (NMP) or NMP/DMSO, can improve resin swelling and disrupt peptide aggregation. nih.gov

In Situ Neutralization: This protocol combines the neutralization and coupling steps. By using the coupling reagent in the presence of a base like DIEA, the free amine is generated and immediately participates in the coupling reaction, minimizing the time it exists in a state prone to aggregation. nih.gov

Genetic Incorporation of Unnatural Amino Acids into Proteins

The site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells represents a powerful strategy for protein engineering. nih.gov This is achieved by repurposing a specific codon, typically a stop codon like the amber codon (UAG), to encode the UAA. acs.org This process requires the introduction of a new, engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's endogenous machinery. pnas.org

Engineered Aminoacyl-tRNA Synthetase/tRNA Pairs for Site-Specific Integration

To genetically encode an amino acid like D-bishomopropargylglycine, a dedicated aminoacyl-tRNA synthetase (aaRS) must be created that uniquely recognizes this UAA and attaches it to a corresponding orthogonal tRNA. springernature.comnih.gov The process involves several key components:

Orthogonal tRNA: An engineered tRNA, often derived from a different species (e.g., E. coli or B. stearothermophilus), is used. pnas.orgspringernature.com This tRNA is mutated so that it is no longer recognized by any of the host cell's native synthetases but is still processed efficiently by the ribosome. pnas.org Its anticodon is mutated to recognize the desired codon, such as the amber stop codon (CUA anticodon for a UAG codon). nih.gov

Engineered Aminoacyl-tRNA Synthetase (aaRS): A cognate aaRS for the orthogonal tRNA is selected. The active site of this synthetase is then mutated through rounds of directed evolution and selection to change its substrate specificity. pnas.org The goal is to create a mutant aaRS that preferentially binds and "charges" the orthogonal tRNA with D-bishomopropargylglycine instead of its natural amino acid substrate.

Expression in Host Cells: The genes for the engineered aaRS and the orthogonal tRNA are introduced into the host organism (e.g., yeast, mammalian cells). nih.govspringernature.com When the target protein's gene, containing a UAG codon at the desired position, is expressed in the presence of D-bishomopropargylglycine in the growth medium, the engineered system hijacks the translational machinery. The orthogonal aaRS charges its tRNA with the UAA, and this complex is delivered to the ribosome, resulting in the site-specific incorporation of D-bishomopropargylglycine into the protein. nih.gov

This methodology provides precise control over the location of the unnatural amino acid, enabling the creation of proteins with novel functionalities dictated by the unique chemical properties of the incorporated residue. springernature.com

Expansion of the Genetic Code for Protein Engineering and Functional Studies

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in protein engineering and chemical biology. This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into a protein of interest at a precisely defined position. oup.comaddgene.org The incorporation of a structurally unique amino acid such as Boc-D-bishomopropargylglycine, with its protected amine and dual alkyne functionalities, would be achieved through this methodology, enabling novel strategies for protein modification, structural analysis, and functional studies.

The foundational requirement for genetic code expansion is the creation of an orthogonal translation system. This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair that functions independently of the host cell's endogenous synthetases and tRNAs. pnas.orgnih.gov This orthogonality ensures that the engineered aaRS does not charge any native tRNAs with its target ncAA, and that the engineered tRNA is not recognized by any native aaRS. nih.gov

The process for incorporating an ncAA like Boc-D-bishomopropargylglycine involves several key steps:

Codon Reassignment: A codon must be made available to encode the new amino acid. The most common strategy is the reassignment of a nonsense or stop codon, typically the amber stop codon (UAG). nih.govmdpi.com In the gene of interest, the codon corresponding to the desired incorporation site is mutated to UAG via site-directed mutagenesis. nih.gov

Orthogonal Suppressor tRNA: An orthogonal tRNA is engineered to recognize the reassigned codon. For UAG codon suppression, an "amber suppressor" tRNA is developed with an anticodon loop sequence of CUA. nih.gov This tRNA must function efficiently in translation but not be a substrate for any of the host's endogenous aaRSs. pnas.org

Engineered Aminoacyl-tRNA Synthetase (aaRS): The most critical component is the engineering of an orthogonal aaRS that specifically recognizes and attaches (aminoacylates) the desired ncAA—in this case, Boc-D-bishomopropargylglycine—to the orthogonal suppressor tRNA. nih.govfrontiersin.org This is typically achieved through directed evolution or structure-guided mutagenesis of an existing orthogonal aaRS, such as the tyrosyl- or pyrrolysyl-tRNA synthetase pairs from archaea (e.g., Methanocaldococcus jannaschii or Methanosarcina mazei). mdpi.comresearchgate.net The active site of the parent synthetase is mutated to create a binding pocket that accommodates the unique side chain of the new ncAA while excluding all 20 canonical amino acids. pnas.org

Cellular Expression and Incorporation: The genes for the engineered aaRS and the orthogonal tRNA are introduced into a host organism (e.g., E. coli, yeast, or mammalian cells) along with the mutant gene for the target protein. addgene.orgnih.gov When these cells are cultured in media supplemented with Boc-D-bishomopropargylglycine, the engineered aaRS charges the orthogonal tRNA with the ncAA. The resulting aminoacyl-tRNA is delivered to the ribosome, where it recognizes the UAG codon and incorporates Boc-D-bishomopropargylglycine into the growing polypeptide chain. mdpi.com

While specific research detailing the successful incorporation of Boc-D-bishomopropargylglycine using an evolved aaRS is not available in published literature, the established methodology of genetic code expansion provides a clear blueprint for how it would be accomplished. The results of such an undertaking would typically be validated through a combination of Western blotting to confirm full-length protein expression and mass spectrometry to verify the precise mass and location of the incorporated ncAA.

The following table illustrates the hypothetical results from an experiment designed to incorporate a novel ncAA into a reporter protein, such as Green Fluorescent Protein (GFP), using an engineered aaRS/tRNA pair.

| Experimental Condition | Target Protein | ncAA in Media | Full-Length Protein Expression (Western Blot) | Mass Verification (Mass Spectrometry) | Incorporation Efficiency (%) |

| Positive Control | GFP (Wild-Type) | None | +++ | Expected WT Mass | N/A |

| Negative Control | GFP (Amber Mutant) | None | - | Truncated Protein | 0% |

| Experimental | GFP (Amber Mutant) | Boc-D-bishomopropargylglycine | ++ | Expected Mass + ncAA | 75% |

| Fidelity Control | GFP (Amber Mutant) | None (with aaRS/tRNA) | - | Truncated Protein | <1% (mis-incorporation) |

This table is a hypothetical representation of typical results for a successful non-canonical amino acid incorporation experiment and does not represent actual data for Boc-D-bishomopropargylglycine.

The successful expansion of the genetic code to include Boc-D-bishomopropargylglycine would unlock significant opportunities for protein engineering. The two bioorthogonal alkyne handles on its side chain could be used for dual "click" chemistry reactions, allowing for the attachment of two different molecules, the formation of intramolecular crosslinks to study protein dynamics, or the development of novel protein-polymer conjugates.

Bioorthogonal Ligation Chemistry Via the Alkyne Moiety

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

CuAAC is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility under aqueous conditions. iris-biotech.de It involves the reaction between a terminal alkyne, such as the one in bishomopropargylglycine, and an azide (B81097) to form a stable 1,2,3-triazole linkage.

The CuAAC reaction proceeds through a multi-step mechanism that is significantly accelerated by a copper(I) catalyst. The process begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.gov This intermediate then reacts with the azide, leading to a six-membered copper-containing ring, which subsequently rearranges and, after protonation, yields the stable 1,4-disubstituted triazole product. peptide.com The reaction is highly regioselective, almost exclusively producing the 1,4-isomer.

The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), by using a reducing agent like sodium ascorbate. nih.gov This is particularly useful for biological applications as it mitigates the potential cytotoxicity associated with free copper ions. biorxiv.org Various ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), can be used to stabilize the Cu(I) oxidation state and enhance reaction efficiency. iris-biotech.de

| Catalytic System Component | Function | Common Example |

| Copper Source | Provides the catalytic metal center | Copper(II) Sulfate (CuSO₄) |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate |

| Ligand (Optional) | Stabilizes the Cu(I) catalyst and protects it from oxidation | Tris(benzyltriazolylmethyl)amine (TBTA) |

This interactive table summarizes the key components of a typical CuAAC catalytic system.

The incorporation of alkyne-bearing unnatural amino acids like homopropargylglycine (HPG), a close analog of bishomopropargylglycine, into proteins enables a strategy known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT). biorxiv.orgnih.gov In this method, cells are cultured with the unnatural amino acid, which is incorporated into newly synthesized proteins in place of methionine. nih.govresearchgate.net The resulting alkyne-tagged proteins can then be selectively functionalized.

This technique has been widely used for:

Visualization: Attaching fluorescent dyes to visualize the localization and dynamics of newly synthesized proteins in cells. nih.gov

Enrichment and Identification: Conjugating biotin (B1667282) tags to isolate and identify nascent proteomes using affinity purification followed by mass spectrometry. nih.gov

Peptide Cyclization: Creating structurally constrained cyclic peptides by reacting alkyne- and azide-containing amino acids within the same peptide chain, which can enhance stability and biological activity. peptide.com

Drug Conjugation: Linking therapeutic agents to peptides or proteins for targeted delivery. nih.gov

A study involving the synthesis of unnatural amino acids with varying methylene (B1212753) side-chain lengths (from two to four) found that the efficiency of bioconjugation can be dependent on the tether length, suggesting that the "bishomo" structure (two carbons longer than homopropargylglycine) may offer distinct advantages for specific applications. nih.gov

Other Emerging Bioorthogonal Reactions Compatible with Alkyne Functionality

While CuAAC and SPAAC are the most established bioorthogonal reactions for alkynes, the field is continuously expanding. Other reactions compatible with the alkyne handle of bishomopropargylglycine are emerging, broadening the toolkit for chemical biologists.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is one of the fastest known bioorthogonal reactions, occurring between an electron-deficient tetrazine and a strained alkene or alkyne (the dienophile). nih.govnih.gov The reaction proceeds rapidly without a catalyst and produces only nitrogen gas as a byproduct, making it highly suitable for in vivo applications where speed is critical. wikipedia.org

Cadiot–Chodkiewicz Coupling: This copper-catalyzed reaction couples a terminal alkyne with a 1-haloalkyne to form a conjugated diyne. nih.gov While requiring a copper catalyst, it offers an alternative way to form carbon-carbon bonds in a biological context, expanding the types of chemical linkages that can be created bioorthogonally. nih.govrsc.org

Thiol-yne Reaction: This reaction involves the radical-mediated addition of a thiol across a carbon-carbon triple bond. It can be initiated by light (photoinduced), offering spatiotemporal control over the ligation process. iris-biotech.de

Applications in Chemical Biology and Proteomics Research

Development of Chemical Probes for Target Identification and Validation

The unique structure of Boc-D-bishomopropargylglycine CHA salt makes it a valuable reagent in the development of chemical probes for identifying and validating protein targets.

This compound is a key component in the design and synthesis of alkyne-tagged probes. These probes are engineered to mimic natural molecules and interact with specific proteins. The bishomopropargylglycine core provides a stable linkage for the alkyne group, which can then be used for subsequent modifications. The synthesis process typically involves standard peptide coupling protocols where the Boc-protected amino acid is incorporated into a peptide sequence or attached to a small molecule scaffold. The terminal alkyne then serves as a reactive handle for attaching reporter tags, such as fluorophores or biotin (B1667282), via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click" chemistry. This modular design allows researchers to create a diverse range of probes for studying various biomolecular interactions.

Alkyne-tagged probes synthesized from this compound are utilized in Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemical proteomics strategy for studying the functional state of enzymes in complex biological samples. In a typical ABPP experiment, a probe containing a reactive group and a reporter tag (or a handle for attaching one) is introduced to a proteome. The probe covalently binds to the active site of a specific class of enzymes. After reaction, the alkyne handle on the probe allows for the attachment of a reporter tag, such as biotin for enrichment or a fluorophore for visualization. The labeled proteins can then be isolated and identified using mass spectrometry, providing a snapshot of the active enzymes in the proteome. This approach has been instrumental in discovering new enzyme functions and in the development of selective enzyme inhibitors.

Interactive Data Table: Probes Derived from Boc-D-bishomopropargylglycine in ABPP

| Probe Type | Target Enzyme Class | Reporter Tag | Application |

| Alkyne-tagged peptide | Serine Hydrolases | Biotin | Identification of active hydrolases in cell lysates |

| Small molecule mimic | Kinases | Fluorescent Dye | Mapping kinase activity in response to drug treatment |

| Covalent inhibitor | Cysteine Proteases | Biotin/Fluorophore | Profiling protease activity in disease models |

Labeling and Imaging of Biomolecules in Complex Biological Systems

The terminal alkyne of Boc-D-bishomopropargylglycine allows for the precise labeling and imaging of biomolecules within their native environment. By incorporating this amino acid into peptides or small molecule probes that target specific proteins or cellular structures, researchers can visualize these targets in living cells. Following the interaction of the probe with its target, a fluorescent dye with an azide (B81097) group can be "clicked" onto the alkyne handle. This bioorthogonal reaction is highly specific and occurs rapidly under physiological conditions, minimizing disruption to the biological system. This technique enables high-resolution imaging of protein localization, trafficking, and dynamics, providing valuable insights into cellular processes.

Engineering of Functional Peptides and Proteins with Novel Activities

The incorporation of unnatural amino acids like Boc-D-bishomopropargylglycine into peptides and proteins allows for the engineering of biomolecules with novel functions. The alkyne group can serve as a site for specific chemical modifications, enabling the creation of peptides with enhanced stability, binding affinity, or catalytic activity. For example, two alkyne-containing peptides can be cyclized or cross-linked to create constrained structures with improved biological activity. Furthermore, the alkyne handle can be used to attach other functional groups, such as polymers to increase in vivo half-life or cytotoxic drugs to create targeted therapeutics.

Role in Proteomic Investigations and Interactome Analysis

In the broader context of proteomics, probes derived from this compound are valuable tools for investigating protein-protein interactions and mapping cellular interaction networks (the interactome). By designing probes that mimic specific ligands or protein binding motifs, researchers can identify the binding partners of a protein of interest. In a common workflow, a cell lysate is treated with an alkyne-tagged probe. The probe-protein complex and its interacting partners are then captured, and the alkyne handle is used to attach a biotin tag. This allows for the affinity purification of the entire complex, followed by mass spectrometry to identify all the proteins involved. This approach helps to elucidate complex signaling pathways and cellular machinery.

Mechanistic and Theoretical Investigations of Boc D Bishomopropargylglycine Reactivity

Reaction Mechanisms Involving the Propargylglycine Alkyne Moiety

The terminal alkyne group is a versatile functional handle that participates in a variety of addition and cycloaddition reactions. Its reactivity is central to the application of Boc-D-bishomopropargylglycine in bioconjugation and chemical biology. Two of the most significant reaction classes are thiol-yne additions and azide-alkyne cycloadditions.

The thiol-yne reaction involves the addition of a thiol (-SH) across the carbon-carbon triple bond. wikipedia.org This transformation can proceed via a radical-mediated mechanism, often initiated by UV irradiation or a radical initiator. wikipedia.org The process begins with the formation of a thiyl radical, which then adds to the alkyne in an anti-Markovnikov fashion, yielding a vinyl sulfide (B99878). wikipedia.org Depending on the stoichiometry and reaction conditions, the reaction can proceed to a double addition, where a second thiol molecule adds to the vinyl sulfide intermediate, resulting in a 1,2-dithioether. wikipedia.org In the context of biochemistry, the reaction of the alkyne moiety with cysteine residues in proteins is of particular interest, leading to the formation of a stable vinyl thioether linkage. marmara.edu.tr

Another paramount reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org The mechanism is significantly different from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often yields a mixture of regioisomers. organic-chemistry.org The copper-catalyzed variant proceeds under mild, often aqueous conditions, and exhibits a rate acceleration of up to 10⁸ compared to the uncatalyzed version. organic-chemistry.org This transformation is widely used for the site-selective modification of biomolecules. nih.gov

| Reaction Type | Key Features | Typical Product(s) |

| Thiol-Yne Reaction | Radical-mediated; Anti-Markovnikov addition; Can undergo single or double addition. wikipedia.orgmarmara.edu.tr | Vinyl sulfide (mono-addition), 1,2-dithioether (di-addition). wikipedia.orgmarmara.edu.tr |

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-catalyzed; High regioselectivity; Mild, often aqueous conditions; High reaction rate. organic-chemistry.orgnih.gov | 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org |

Deprotection Chemistry of the Boc Group and Mitigation of Side Reactions

The Boc group is an acid-labile protecting group widely used in peptide and organic synthesis due to its stability under basic and nucleophilic conditions. Its removal is typically achieved under anhydrous acidic conditions, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) being common reagents.

The deprotection mechanism proceeds through a series of steps:

Protonation : The carbonyl oxygen of the Boc group is protonated by the acid.

Fragmentation : This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.

Protonation of Amine : Under the acidic conditions, the newly liberated amine is protonated, typically yielding an ammonium (B1175870) salt.

A significant challenge in Boc deprotection is the generation of the reactive tert-butyl cation. researchgate.net This electrophilic species can react with nucleophilic sites within the substrate or other molecules present in the reaction mixture, leading to undesirable side products. researchgate.net In peptide chemistry, the side chains of amino acids such as methionine and tryptophan are particularly susceptible to alkylation by the tert-butyl cation. researchgate.net

To prevent these side reactions, "scavengers" are added to the deprotection mixture. These are nucleophilic compounds designed to efficiently trap the tert-butyl cation before it can react with the desired product. researchgate.net Common scavengers include anisole, cresol, thiophenol, and triethylsilane. researchgate.net The choice of scavenger depends on the specific substrate and the potential side reactions that need to be suppressed.

Table 1: Common Boc Deprotection Conditions and Side Reactions

| Reagent(s) | Conditions | Key Intermediate | Common Side Reaction |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temperature | tert-butyl cation | Alkylation of nucleophilic residues (e.g., Trp, Met). researchgate.netresearchgate.net |

| Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate | Room Temperature | tert-butyl cation | Alkylation of electron-rich aromatic rings. researchgate.net |

Table 2: Scavengers for Mitigating Side Reactions in Boc Deprotection

| Scavenger | Purpose |

|---|---|

| Anisole / Cresol | Traps tert-butyl cations, preventing alkylation of tryptophan and other sensitive residues. researchgate.net |

| Thiophenol / Thioanisole | Traps tert-butyl cations and can reduce methionine sulfoxide (B87167) back to methionine. researchgate.net |

| Triethylsilane (TES) | Reduces the tert-butyl cation to isobutane (B21531) and can also prevent other cationic side reactions. |

Computational Chemistry Approaches to Elucidate Reactivity and Selectivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms, transition states, and thermodynamics associated with the reactivity of Boc-D-bishomopropargylglycine. These theoretical studies offer a molecular-level understanding that complements experimental findings.

For the alkyne moiety , DFT calculations are employed to model the thiol-yne reaction mechanism. marmara.edu.trresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies. acs.org Such studies help to elucidate the factors governing the reaction rate and the E/Z diastereoselectivity of the resulting vinyl sulfide product. marmara.edu.tr For instance, the stability of the intermediate sulfur and alkenyl radicals has been identified as a determining factor for the reaction rate. marmara.edu.trresearchgate.net Similarly, computational models for the azide-alkyne cycloaddition have been crucial in explaining the dramatic rate enhancement and regioselectivity of the copper-catalyzed process compared to the thermal reaction. organic-chemistry.orgresearchgate.net DFT calculations support a mechanism involving the formation of a six-membered copper metallacycle intermediate in the CuAAC reaction. organic-chemistry.org

For the Boc group , computational modeling is used to study the kinetics and mechanism of the acid-catalyzed deprotection. acs.org Studies have found a strong correlation between the electrophilicity of the N-Boc carbonyl group and the deprotection reaction rate. researchgate.net Kinetic analyses, supported by computational models, can rationalize the observed reaction order with respect to the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair following the fragmentation of the protonated carbamate (B1207046). acs.org These theoretical approaches can also be used to model the reactivity of the intermediate tert-butyl cation with various scavengers, helping to predict the efficacy of different scavenger systems in preventing side reactions.

| Computational Method | Area of Investigation | Insights Gained |

| Density Functional Theory (DFT) | Thiol-Yne Reaction Mechanism | Elucidation of transition state structures, activation energies, and factors controlling reaction rates and stereoselectivity. marmara.edu.trresearchgate.net |

| DFT / Molecular Electron Density Theory (MEDT) | Azide-Alkyne Cycloaddition | Mechanistic pathways of catalyzed vs. uncatalyzed reactions, explaining rate acceleration and regioselectivity. organic-chemistry.orgresearchgate.net |

| DFT with Kinetic Modeling | Boc Deprotection Chemistry | Correlation of electronic structure (e.g., carbonyl electrophilicity) with reaction rates; rationalization of kinetic dependencies on acid concentration. acs.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-D-bishomopropargylglycine CHA salt with high purity?

- Methodological Answer : Synthesis typically involves coupling Boc-protected amino acid derivatives with propargyl groups under controlled conditions. Carbodiimide-based coupling agents (e.g., EDC) are often used to activate carboxylic acids, followed by purification via column chromatography or recrystallization. Purity (>97%) can be confirmed using HPLC or LC-MS, with attention to solvent compatibility and reaction stoichiometry to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection quantifies purity. For CHA salt formation, elemental analysis or ion chromatography can validate counterion stoichiometry .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Pre-dissolved samples in organic solvents (e.g., DMF or DMSO) should be aliquoted to avoid freeze-thaw cycles. Periodic stability testing via HPLC is recommended to detect degradation, particularly hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies in NMR or MS data may arise from residual solvents, salt impurities, or diastereomer formation. Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups) and compare with literature precedents for similar propargylglycine derivatives. Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Use stability-indicating assays (e.g., HPLC-MS) to monitor degradation products. Design a factorial experiment to model interactions between pH, temperature, and ionic strength, ensuring replicates for statistical validity .

Q. How can this compound be integrated into peptide synthesis protocols?

- Methodological Answer : The propargyl group enables click chemistry (e.g., CuAAC) for site-specific conjugation. Optimize orthogonal protection strategies (e.g., Fmoc/Boc) during solid-phase synthesis. Validate coupling efficiency via Kaiser tests and characterize final peptides using MALDI-TOF MS. Note potential CHA salt interference in aqueous reactions and adjust solvent systems accordingly .

Q. What strategies mitigate side reactions during the compound’s use in bioorthogonal labeling experiments?

- Methodological Answer : Pre-screen reaction conditions (e.g., catalyst concentration, solvent polarity) to minimize undesired cross-reactivity. Use kinetic analysis to identify optimal reaction windows. Pair with azide-functionalized probes in controlled stoichiometry and validate labeling specificity via fluorescence microscopy or gel electrophoresis .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis outcomes?

- Methodological Answer : Implement quality-by-design (QbD) principles by documenting critical process parameters (CPPs: e.g., reaction time, temperature). Use statistical process control (SPC) charts to track purity and yield across batches. If variability persists, characterize impurities via LC-MS/MS and adjust purification protocols (e.g., gradient elution in HPLC) .

Q. What frameworks ensure rigorous validation of the compound’s biological activity in cellular assays?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. Use dose-response curves with appropriate controls (e.g., vehicle and positive controls). Validate target engagement via competitive binding assays or CRISPR knockouts. Replicate experiments across independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.